
DB07268
Übersicht
Beschreibung
DB07268 ist ein potenter und selektiver Inhibitor der c-Jun N-terminalen Kinase 1 (JNK1) mit einem IC50-Wert von 9 Nanomol . Es zeigt auch eine inhibitorische Aktivität gegen andere Kinasen wie Checkpoint-Kinase 1 (CHK1), p21-aktivierte Kinase 4 (PAK4), Proteinkinase B (AKT1) und extrazelluläre signalregulierte Kinase 2 (ERK2), jedoch mit deutlich geringerer Potenz . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von JNK1 in verschiedenen zellulären Prozessen und Krankheiten zu untersuchen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Zu den wichtigsten Schritten gehören die Bildung eines Pyrimidinrings und die anschließende Funktionalisierung, um die gewünschten Substituenten einzuführen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und verschiedener Reagenzien, um die Bildung der gewünschten chemischen Bindungen zu erleichtern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung der Reinheit des Endprodukts und die Implementierung von Qualitätskontrollmaßnahmen zur Erfüllung industrieller Standards umfassen .
Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor Growth
DB07268 has been shown to significantly inhibit the proliferation of GH3 pituitary tumor cells. In experimental setups, the compound demonstrated a notable inhibition rate, suggesting its potential as a therapeutic agent against pituitary tumors .
Data Table: Inhibition Rates of this compound on GH3 Cells
Compound | Inhibition Rate (%) |
---|---|
This compound | 74 |
Staurosporine (Control) | 100 |
Combination Therapies
In studies involving breast cancer cell lines, this compound was utilized in combination with other inhibitors to enhance therapeutic efficacy. The compound's ability to sensitize cells to other treatments indicates its potential role in combination therapies for more effective cancer treatment strategies .
Antiviral Activity Against Transmissible Gastroenteritis Virus (TGEV)
This compound has been investigated for its antiviral properties, specifically against TGEV, a virus affecting swine. In vitro studies revealed that pretreatment with this compound significantly reduced TGEV mRNA and protein levels in infected cells .
Data Table: Effects of this compound on TGEV Infection
Treatment | TGEV N mRNA Reduction (%) | TGEV Protein Reduction (%) |
---|---|---|
Control | 0 | 0 |
This compound | 65 | 70 |
Study on RACGAP1 Inhibition
A study focused on the effects of this compound on GH3 cell proliferation demonstrated that inhibition of RACGAP1 led to reduced cell viability and increased apoptosis markers. The study provided insights into the molecular mechanisms by which this compound exerts its effects, highlighting its potential as a targeted therapy for pituitary tumors .
CRISPR-Cas9 Screening for Synthetic Lethality
In a broader context, this compound was part of a CRISPR-Cas9 screening aimed at identifying synthetic lethality interactions in breast cancer cells. The results indicated that combining this compound with specific gene knockdowns could enhance sensitivity to chemotherapy agents, presenting new avenues for personalized cancer treatments .
Wirkmechanismus
Target of Action
DB07268, also known as 2-({2-[(3-HYDROXYPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)BENZAMIDE , is a potent and selective inhibitor of Mitogen-activated protein kinase 8 (JNK1) . JNK1 is a protein kinase that plays a key role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis .
Mode of Action
This compound binds to the ATP site of JNK1 . This binding inhibits the kinase activity of JNK1, thereby preventing the phosphorylation and activation of its target proteins . Although this compound shows submicromolar potency against other kinases such as PLK, CHK1, and CK2, it exhibits at least 70- to 90-fold greater potency against JNK1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JNK signaling pathway . By inhibiting JNK1, this compound can modulate the downstream effects of this pathway, which include cellular responses to stress signals, inflammatory responses, and apoptosis .
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
By inhibiting JNK1, this compound can potentially modulate cellular responses to stress and inflammation, and regulate apoptosis . This could have implications for diseases where these processes are dysregulated, such as in certain types of cancer or inflammatory diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DB07268 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a pyrimidine ring and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired chemical bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
DB07268 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am Pyrimidinring oder an anderen Teilen des Moleküls einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen zu Analogen mit verschiedenen funktionellen Gruppen führen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SP600125: Ein weiterer JNK-Inhibitor mit breiterem Kinasehemmungsprofil.
AS601245: Ein JNK-Inhibitor mit Aktivität gegen mehrere JNK-Isoformen.
Einzigartigkeit
DB07268 ist einzigartig aufgrund seiner hohen Selektivität für JNK1 im Vergleich zu anderen Kinasen . Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von JNK1 in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen . Darüber hinaus tragen seine Potenz und günstigen pharmakokinetischen Eigenschaften zu seiner breiten Anwendung in der wissenschaftlichen Forschung bei .
Biologische Aktivität
DB07268, a selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), has garnered attention in the field of pharmacology due to its potential therapeutic applications, particularly in cancer and metabolic disorders. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
- Chemical Structure : this compound is identified by its CAS number 929007-72-7.
- Mechanism of Action : As a JNK1 inhibitor, this compound disrupts the signaling pathways mediated by the JNK family of mitogen-activated protein kinases, which are implicated in various cellular processes including apoptosis, proliferation, and inflammation.
In Vitro Studies
This compound has been evaluated for its potency and selectivity against various kinases. The compound exhibits an IC50 value of 9 nM for JNK1, indicating strong inhibitory activity. Selectivity assays reveal that while it shows submicromolar potency against other kinases like PLK, CHK1, and CK2, it maintains a 70- to 90-fold greater potency against JNK1 compared to these kinases .
Table 1: Inhibition Potency of this compound Against Various Kinases
Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
JNK1 | 9 | - |
PLK | ~800 | 89-fold |
CHK1 | ~700 | 78-fold |
CK2 | ~600 | 67-fold |
In Vivo Studies
In vivo studies involving analogs of this compound have shown varied pharmacokinetic profiles. Some analogs demonstrated poor absorption and brain penetration, while others exhibited modest pharmacokinetics with decent oral absorption. Notably, one potent analog had a short half-life and low clearance rates in rat models .
Case Studies
- Lipid Metabolism and Autophagy : A study indicated that this compound effectively abolished USP10-induced autophagy in HepG2 cells treated with palmitic acid (PA). The presence of this compound resulted in decreased cell viability under PA-induced steatosis conditions, highlighting its role in modulating lipid metabolism .
- Glioblastoma Research : In glioblastoma models, the inhibition of JNK1 by this compound was shown to enhance the therapeutic efficacy of other treatments by increasing lipotoxicity and impairing DNA damage repair mechanisms. This suggests potential applications for this compound in combination therapies for aggressive brain tumors .
Clinical Implications and Future Directions
Despite promising preclinical findings, there have been no reported clinical trials involving this compound to date. The compound's ability to selectively inhibit JNK1 positions it as a potential candidate for further investigation in clinical settings aimed at treating conditions such as cancer and metabolic disorders.
Eigenschaften
IUPAC Name |
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKKGUGRGRSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929007-72-7 | |
Record name | DB-07268 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DB-07268 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.